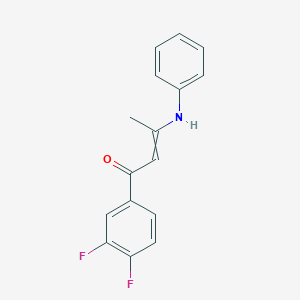![molecular formula C24H20O2 B14323257 4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol CAS No. 111053-12-4](/img/structure/B14323257.png)
4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol is a chemical compound with the molecular formula C26H22O2 It is known for its unique structure, which includes a naphthalene moiety linked to a diphenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol typically involves the reaction of naphthalene derivatives with phenolic compounds under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where naphthalene is reacted with a phenol derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, catalyst concentration, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of hydroxy derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated phenols and naphthalenes.
Applications De Recherche Scientifique
4,4’-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings.
Mécanisme D'action
The mechanism of action of 4,4’-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A (BPA): A widely used industrial chemical with similar structural features but different applications and safety profiles.
Bisphenol S (BPS): Another bisphenol derivative with applications in the production of plastics and resins.
Bisphenol F (BPF): Used in the manufacture of epoxy resins and coatings.
Uniqueness
4,4’-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol is unique due to its naphthalene moiety, which imparts distinct chemical and physical properties compared to other bisphenol derivatives. This uniqueness makes it a valuable compound for specific applications where traditional bisphenols may not be suitable .
Propriétés
Numéro CAS |
111053-12-4 |
|---|---|
Formule moléculaire |
C24H20O2 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
4-[1-(4-hydroxyphenyl)-1-naphthalen-2-ylethyl]phenol |
InChI |
InChI=1S/C24H20O2/c1-24(19-8-12-22(25)13-9-19,20-10-14-23(26)15-11-20)21-7-6-17-4-2-3-5-18(17)16-21/h2-16,25-26H,1H3 |
Clé InChI |
BKDNAFSPZHUMRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


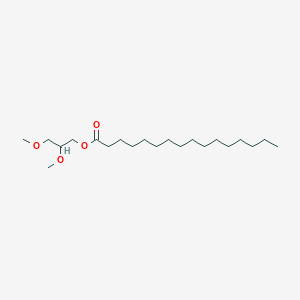
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)
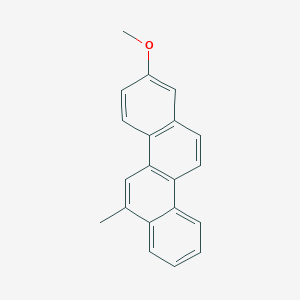
![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)
![2-Octyl-2-azaspiro[5.5]undecane](/img/structure/B14323199.png)
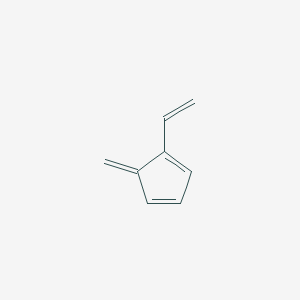
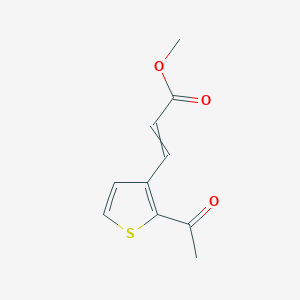
![4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate](/img/structure/B14323211.png)
![2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid](/img/structure/B14323213.png)
![4-[(E)-Butylideneamino]-3,5-dimethylphenol](/img/structure/B14323218.png)
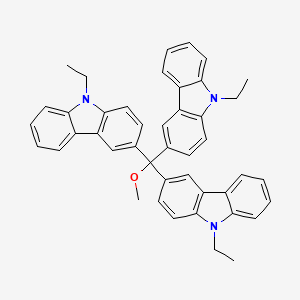
![(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride](/img/structure/B14323232.png)
